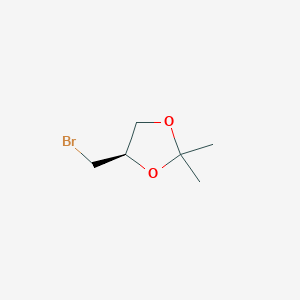![molecular formula C21H14N4O B083699 1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one CAS No. 15051-50-0](/img/structure/B83699.png)
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, commonly known as DIQ, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications.
Mécanisme D'action
The mechanism of action of DIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. DIQ has also been found to induce apoptosis and autophagy in cancer cells.
Effets Biochimiques Et Physiologiques
DIQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and autophagy, and reduce inflammation. DIQ has also been found to exhibit antioxidant activity and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIQ in lab experiments is its unique structure and properties. It has been found to exhibit various biological activities, making it useful in various scientific research applications. However, one of the limitations of using DIQ is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many future directions for the use of DIQ in scientific research. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of DIQ. Another area of interest is the use of DIQ as a fluorescent probe for the detection of other molecules and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Conclusion:
DIQ is a unique heterocyclic organic compound that has many potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Méthodes De Synthèse
DIQ can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with various reagents. One of the most common methods involves the reaction of 2-aminobenzophenone with 2,4-dichloro-5-nitropyrimidine, followed by reduction with sodium borohydride and cyclization with potassium carbonate.
Applications De Recherche Scientifique
DIQ is widely used in scientific research due to its unique structure and properties. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
15051-50-0 |
|---|---|
Nom du produit |
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one |
Formule moléculaire |
C21H14N4O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1,3-diphenylimidazo[4,5-b]quinoxalin-2-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H |
Clé InChI |
UHOBWHNYDGGDMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















